molecular formula C4H8N2O4Zn B045216 Zinc glycinate CAS No. 7214-08-6

Zinc glycinate

Cat. No.: B045216
CAS No.: 7214-08-6
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
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Description

Zinc glycinate: is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including enzyme function, immune response, and protein synthesis .

Mechanism of Action

Target of Action

Zinc glycinate, a chelated form of zinc, primarily targets cellular processes that maintain normal physiological functions . It is involved in the regulation of cellular homeostasis , and it plays a crucial role in insulin signaling . Zinc is also known to promote the rapid proliferation of taste bud cells in tongue mucosa, prolong the residence time of feed in the digestive tract, and improve the secretion of the digestive system and the activity of enzymes in tissue cells .

Mode of Action

This compound interacts with its targets by controlling intercellular communication and intracellular events . It is involved in the synthesis, storage, crystallization, and secretion of insulin . Additionally, zinc is involved in the phosphorylation of insulin receptors and regulation of signaling by tyrosine-phosphatase .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a dynamic role as an insulin mimetic and a cellular second messenger that controls many processes associated with insulin signaling . Zinc is also involved in promoting malignancy and invasion in cancer cells . It is involved in the initiation of zinc signaling events in cells that lead to metabolic processes associated with maintaining insulin sensitivity and thus glycemic homeostasis .

Pharmacokinetics

The absorption and metabolism of this compound have been studied in humans. After oral administration, maximum serum concentrations of zinc were reached within 2 hours . The average concentration of serum zinc increased gradually over the course of the study, beginning with the 2-hour measurement, which was 43% above the baseline level .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound can promote the feed intake and weight gain of animals by promoting the rapid proliferation of taste bud cells in tongue mucosa, prolonging the residence time of feed in the digestive tract, and improving the secretion of the digestive system and the activity of enzymes in tissue cells . It also plays a crucial role in maintaining insulin sensitivity and thus glycemic homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Due to the influences of phytate and protein on zinc absorption, successful zinc fortification strategies should consider the impact on zinc bioavailability in the whole diet . The zinc biofortification of locally derived crops, the expansion of the kinds of target foods and zinc sources considered for zinc fortification efforts, and the exploration of new zinc biomarkers linked both to the cellular action of zinc and the etiology of important diseases, are of particular interest .

Biochemical Analysis

Biochemical Properties

Zinc glycinate participates in numerous metabolic processes, acting as a cofactor for more than 240 endogenous enzymes involved in the metabolism of proteins, lipids, carbohydrates, and nucleic acids . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its biochemical role .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to improve growth performance and serum indexes as well as intestinal morphology of yellow feather broilers .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis, storage, and secretion of insulin, playing a crucial role in insulin homeostasis . It also participates in the phosphorylation of insulin receptors and regulation of signaling by tyrosine-phosphatase .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound supplementation improved the average daily gain and average daily feed intake of broilers during 18 to 39 days of age compared with the control group . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, supplementing 60 mg Zn/kg through this compound improved growth performance and serum indexes as well as intestinal morphology of yellow feather broilers

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays an important role in β-cell function, insulin action, glucose homeostasis and the pathogenesis of diabetes and its complications . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific zinc transporters. Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, it is likely that this compound follows similar localization patterns

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized by reacting glycine with zinc sulfate. The reaction typically involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then introducing zinc sulfate. The pH of the solution is adjusted to a range of 3 to 8, and the mixture is heated to 60-100°C for 1 to 4 hours under agitation. The solution is then evaporated and concentrated to precipitate this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of reaction kettles, fluidized beds for drying, and centrifuges for dehydration. The final product is obtained by drying the this compound at temperatures between 100-120°C .

Chemical Reactions Analysis

Types of Reactions: Zinc glycinate undergoes various chemical reactions, including:

    Chelation: Formation of stable chelate complexes with glycine.

    Substitution: Replacement of zinc with other metal ions in the chelate complex.

    Oxidation-Reduction: Zinc can participate in redox reactions, although it is more stable in its +2 oxidation state.

Common Reagents and Conditions:

    Chelation: Glycine and zinc sulfate in aqueous solution.

    Substitution: Other metal salts like copper sulfate can be used to replace zinc.

    Oxidation-Reduction: Reducing agents like sodium borohydride can be used in specific reactions.

Major Products:

Scientific Research Applications

Chemistry: Zinc glycinate is used as a precursor in the synthesis of other zinc-containing compounds. Its high solubility and stability make it an ideal candidate for various chemical reactions .

Biology: In biological research, this compound is used to study zinc’s role in enzyme function and cellular processes. It is also employed in experiments involving zinc transport and metabolism .

Medicine: this compound is widely used as a dietary supplement to treat zinc deficiencies. It has been shown to improve immune function, support wound healing, and enhance cognitive performance .

Industry: In the agricultural sector, this compound is used as a micronutrient in fertilizers to improve crop yield and quality. It is also used in animal feed to ensure adequate zinc intake for livestock .

Comparison with Similar Compounds

  • Zinc gluconate
  • Zinc sulfate
  • Zinc citrate
  • Zinc methionine

Comparison: Zinc glycinate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other zinc supplements. For instance, zinc gluconate and zinc sulfate are commonly used but can cause gastrointestinal irritation. Zinc citrate is well-absorbed but may have a metallic taste. Zinc methionine has high bioavailability but is more expensive .

Properties

IUPAC Name

zinc;2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSXMSTSYWNMH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162193
Record name Zinc glycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14281-83-5, 7214-08-6
Record name Zinc glycinate
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Record name Zinc glycinate
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Record name Zinc glycinate
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Record name Bis(glycinato-N,O)zinc
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Record name zinc glycyniate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of zinc glycinate?

A1: The molecular formula of this compound monohydrate is Zn(C2H4NO2)2·H2O, and its molecular weight is 231.51 g/mol. [] For the anhydrous form, the molecular formula is Zn(C2H4NO2)2 with a molecular weight of 213.51 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and powder X-ray diffraction (XRD) have been employed to characterize the structure of this compound. [, ] These techniques provide insights into its bonding, thermal stability, and crystalline structure.

Q3: How is the structure of this compound confirmed?

A3: X-ray crystallography, mass spectrometry, elemental analysis, and inductively coupled plasma spectroscopy are techniques used to confirm the structure and content of zinc bis-glycinate crystals. []

Q4: What is the coordination geometry of zinc in this compound?

A4: Zinc in this compound adopts a trans configuration where the zinc ion is chelated by two glycine units. [] These units bond to form tetra-zinc glycinate clusters by connecting through carboxylate oxygens, resulting in distorted metal square pyramid coordination polyhedra. []

Q5: Why is this compound considered a good source of zinc?

A5: this compound is believed to have higher bioavailability compared to inorganic zinc sources, especially in the presence of dietary phytate, a known inhibitor of zinc absorption. [] This improved bioavailability is attributed to the chelated form of zinc, which may enhance its uptake and absorption in the digestive system.

Q6: How does the bioavailability of this compound compare to zinc sulphate?

A6: Studies in rats have demonstrated that this compound exhibits significantly higher bioavailability (49%) compared to zinc sulphate (42%) when dietary phytate is present. [] This difference is primarily attributed to the superior absorptive potential of this compound under these conditions. []

Q7: Are there any concerns regarding the absorption of this compound in the presence of dietary fiber?

A8: Studies indicate that potato fiber might influence zinc absorption from this compound in the small intestines of piglets. [] This effect is potentially due to a reduction in zinc transporters like metallothionein1 (MT1) and zinc transporter1 (ZnT1) in the jejunum. []

Q8: What are the potential benefits of this compound for nursery pigs challenged with E. coli?

A9: Supplementing nursery pig diets with this compound has been shown to mitigate the negative effects of E. coli challenges. [, ] It can improve growth performance, reduce diarrhea severity, reduce intestinal inflammation markers like TNF-α and IL-8, and promote beneficial shifts in the jejunal mucosa-associated microbiota. [, ]

Q9: What is the effective dosage range of this compound for nursery pigs challenged with E. coli?

A10: Research suggests that a dosage range of 400 to 675 mg/kg of this compound may effectively mitigate the adverse effects of E. coli challenges in nursery pigs. [] This dosage range has been associated with improvements in growth performance, reduced diarrhea severity, and lower intestinal inflammation. []

Q10: Can this compound be used to reduce the reliance on zinc oxide in nursery pig diets?

A11: Studies suggest that this compound could be a potential alternative to the high levels of zinc oxide commonly used in nursery pig diets. [] Replacing a portion of zinc oxide with this compound has been shown to maintain growth performance while potentially benefiting intestinal health and reducing the environmental impact of high zinc excretion. []

Q11: How does this compound affect the immune response in broiler chickens?

A12: Studies show that replacing inorganic zinc sources with organic zinc, such as this compound, at the same concentration (35 ppm) in White Leghorn layers did not significantly impact humoral and cell-mediated immune responses. [] This suggests that organic zinc, including this compound, can effectively support immune function in chickens at recommended levels. []

Q12: What are the effects of this compound on antioxidant status in broiler chickens?

A13: Research suggests that supplementing broiler chicken diets with this compound at 30 ppm can improve antioxidant status compared to inorganic zinc sources at 40 ppm. [] This is evidenced by higher glutathione peroxidase activity and lower lipid peroxidation levels in the blood. []

Q13: Does this compound supplementation affect skin quality in broiler chickens?

A14: Studies have shown that broiler chickens supplemented with 30 ppm this compound exhibit improved skin quality, characterized by an increased epithelial cell layer and higher collagen content, compared to other dietary treatments. [] This suggests a potential role for this compound in promoting skin health and integrity in poultry. []

Q14: How does this compound impact nutrient utilization and mineral retention in broiler chickens?

A15: Replacing inorganic zinc with this compound, even at a reduced concentration of 10 ppm, does not negatively affect nutrient utilization or mineral retention in broiler chicks. [] This suggests that this compound can effectively meet the zinc requirements of broiler chickens without compromising nutrient absorption or mineral balance. []

Q15: Does this compound supplementation affect fur quality in mink?

A16: Studies show that supplementing the diets of growing-furring female mink with zinc, including this compound, improves fur density and hair color. [] This suggests a potential role for this compound in supporting fur quality in mink, which is a commercially significant trait. []

Q16: Has this compound been investigated for its potential use in humans with attention-deficit/hyperactivity disorder (ADHD)?

A17: Yes, a pilot study explored the effects of this compound supplementation in children with ADHD. [] While the results regarding symptom improvement were inconclusive, the study suggested that this compound might reduce the optimal dose of amphetamine required in these children. []

Q17: What doses of this compound were used in the ADHD pilot study, and were there any safety concerns?

A18: The ADHD pilot study used doses up to 30 mg/day of this compound for 8 weeks and found no significant differences in safety tests or adverse events compared to the placebo group. [] The study also indicated that this dosage did not negatively affect blood copper and iron levels. []

Q18: How does the absorption of different zinc supplements, including this compound, compare in humans?

A19: A zinc tolerance test in young adult women compared the acute uptake of four zinc complexes: oxide, picolinate, gluconate, and glycinate. [] The results indicated that this compound demonstrated the most favorable acute uptake profile among the tested zinc forms. []

Q19: What is the this compound Marker (ZGM), and how is it related to colon cancer?

A20: The this compound Marker (ZGM) is a tumor marker identified in human colon carcinoma. [, , , ] It was initially discovered using antisera produced against this compound-treated extracts of colon cancer metastases. [, ] While initially promising, the exact nature and clinical significance of ZGM as a specific marker for colon cancer require further investigation.

Q20: Are there specific SHE regulations pertaining to this compound production or usage?

A20: While specific SHE regulations for this compound may vary by region, its production and usage would generally fall under regulations for food additives and dietary supplements.

Q21: Has computational chemistry been applied to the study of this compound?

A25: Density Functional Theory (DFT) calculations have been utilized to study the elastic and hydrostatic behavior of this compound hydrate, providing insights into its mechanical properties. [] This type of computational approach can be valuable for understanding the material properties of this compound and its behavior in different applications.

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